molecular formula C17H16N2O4 B6422190 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 1009191-86-9

5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B6422190
CAS No.: 1009191-86-9
M. Wt: 312.32 g/mol
InChI Key: AVYZODVETQNZRF-UHFFFAOYSA-N
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Description

5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol: is an organic compound with the molecular formula C18H18N2O3 and a molecular weight of 310.356 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenol with 4-methoxyphenylhydrazine to form an intermediate, which is then cyclized to produce the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in various assays to understand its interaction with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is investigated for its role in modulating specific biochemical pathways and its efficacy in treating certain diseases .

Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new products .

Mechanism of Action

The mechanism of action of 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-11-3-5-12(6-4-11)23-16-10-18-19-17(16)14-8-7-13(22-2)9-15(14)20/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYZODVETQNZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325538
Record name 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1009191-86-9
Record name 5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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